Copper;ethyl 3-oxobutanoate
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Overview
Description
Mechanism of Action
Target of Action
Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, primarily targets α-hydrogens flanked by two carbonyl groups . This compound is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide .
Mode of Action
The mode of action of this compound involves the formation of an enolate ion, which then undergoes alkylation through an S N 2 reaction with alkyl halides . This process forms a new C-C bond, joining two smaller pieces into one larger molecule .
Biochemical Pathways
The biochemical pathway of this compound involves the formation of 3-oxoglutaric acid from two malonyl-CoA molecules . This 3-oxoglutaric acid subsequently reacts spontaneously with the N-methyl-Δ-pyrrolinium cation to yield 4-(N .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent alkylation .
Result of Action
The result of this compound’s action is the formation of a new C-C bond, effectively joining two smaller molecules into one larger molecule . This process can lead to the synthesis of various complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its stability and efficacy . Additionally, the presence of alkyl halides is necessary for the compound’s alkylation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;ethyl 3-oxobutanoate can be synthesized through the reaction of copper(II) salts with ethyl 3-oxobutanoate. A common method involves the reaction of copper(II) acetate with ethyl acetoacetate in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Copper;ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation-reduction reactions, altering its oxidation state.
Substitution: The ethyl 3-oxobutanoate ligand can be substituted by other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used to oxidize the copper center.
Substitution: Ligands such as ammonia or phosphines can replace the ethyl 3-oxobutanoate ligand under appropriate conditions.
Coordination: The compound can coordinate with ligands like bipyridine or phenanthroline in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized copper species and modified ligands.
Substitution: New coordination compounds with different ligands.
Coordination: Complexes with additional ligands attached to the copper center.
Scientific Research Applications
Copper;ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving enolate chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper coordination compound with different ligands.
Copper(II) chloride: A simple copper salt with chloride ligands.
Copper(II) sulfate: A widely used copper compound with sulfate ligands.
Uniqueness
Copper;ethyl 3-oxobutanoate is unique due to the presence of the ethyl 3-oxobutanoate ligand, which imparts specific chemical properties and reactivity. The compound’s ability to participate in enolate chemistry and form stable coordination complexes distinguishes it from other copper compounds.
Biological Activity
Copper;ethyl 3-oxobutanoate, also known as copper(II) ethyl acetoacetate, is an organometallic compound that has garnered attention for its diverse biological activities. This compound is formed by the coordination of copper ions with ethyl 3-oxobutanoate, a ligand derived from acetoacetic acid and ethanol. The unique structure of this compound allows it to engage in various biochemical interactions, making it a subject of interest in pharmaceutical and medicinal research.
Chemical Structure and Properties
This compound features a copper center complexed with the bidentate ligand ethyl 3-oxobutanoate. This configuration imparts specific chemical properties that enhance its biological activity. The compound's ability to form stable coordination complexes contributes to its bioavailability and potential therapeutic efficacy.
Property | Description |
---|---|
Molecular Formula | C₅H₇CuO₃ |
Molecular Weight | 163.66 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Coordination Chemistry | Forms stable complexes with various ligands |
The biological activity of this compound primarily involves its interaction with biomolecules through the formation of enolate ions. These ions can undergo alkylation reactions, contributing to various biochemical pathways. The compound has been shown to target α-hydrogens flanked by carbonyl groups, which is critical for its reactivity in organic synthesis and biological applications.
Key Mechanisms:
- Enolate Formation : The compound forms an enolate ion that can participate in nucleophilic substitution reactions.
- Coordination Chemistry : Copper's oxidation state can change during reactions, affecting its reactivity and interaction with biological targets.
- Biochemical Pathways : It is involved in the formation of key intermediates like 3-oxoglutaric acid from malonyl-CoA molecules.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against HIV and other retroviruses. The mechanism appears to involve inhibition of viral replication through interference with viral enzymes or structural proteins, enhancing the potential for therapeutic applications in virology.
Antimicrobial Effects
The compound has been explored for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. Its mode of action may involve disruption of bacterial cell membranes or interference with metabolic processes within microbial cells.
Anticancer Potential
Studies have highlighted the potential anticancer properties of this compound, suggesting it may induce apoptosis in cancer cells through oxidative stress mechanisms or by modulating signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
-
Antiviral Study :
- A study indicated that this compound significantly reduced HIV replication in vitro. The compound was found to inhibit reverse transcriptase activity, a critical enzyme for viral replication.
-
Antimicrobial Activity :
- In a comparative analysis, this compound showed superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics. This suggests its potential as an alternative treatment option.
- Anticancer Research :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its ability to form coordination complexes. The stability of these complexes enhances bioavailability, allowing for effective interaction with biological targets.
Properties
CAS No. |
14284-06-1 |
---|---|
Molecular Formula |
C12H18CuO6 |
Molecular Weight |
321.81 g/mol |
IUPAC Name |
copper;4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2 |
InChI Key |
ZIOMCXDUWKRZJH-UHFFFAOYSA-L |
SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |
Canonical SMILES |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Cu+2] |
Origin of Product |
United States |
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